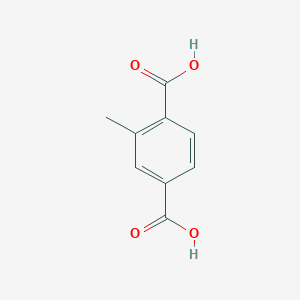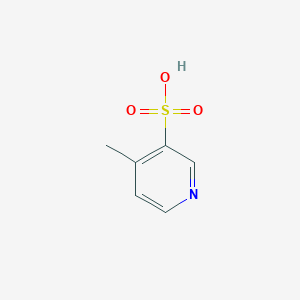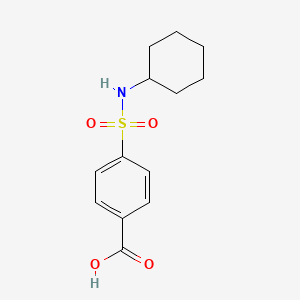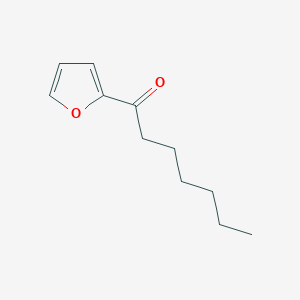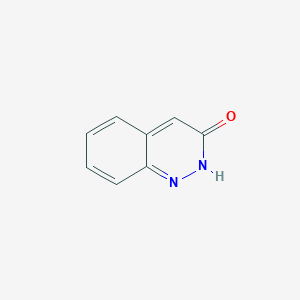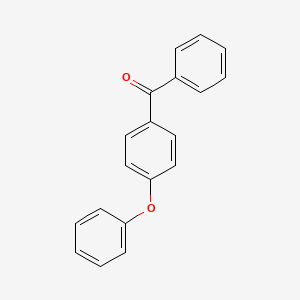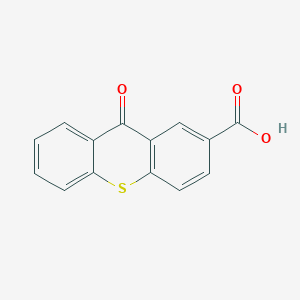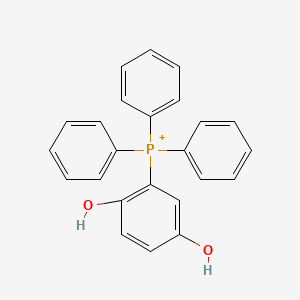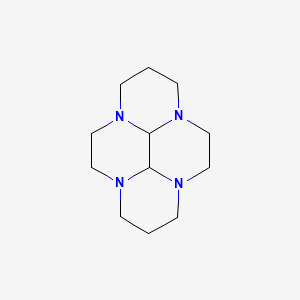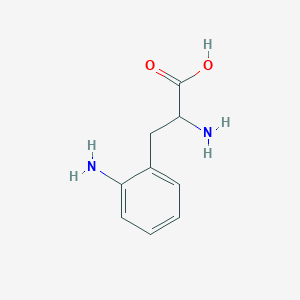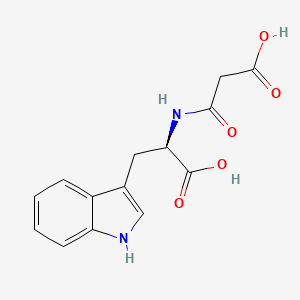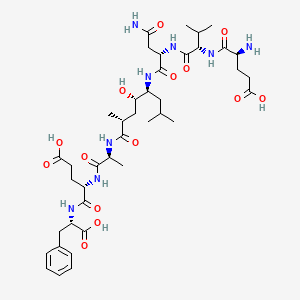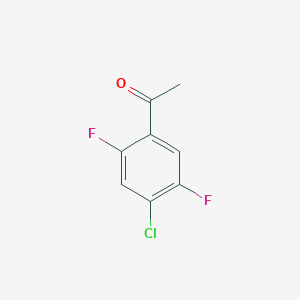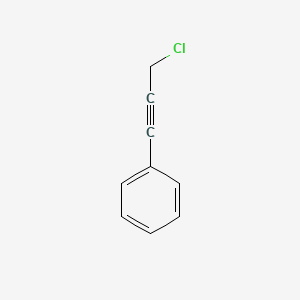
(3-Chloroprop-1-yn-1-yl)benzene
Descripción general
Descripción
“(3-Chloroprop-1-yn-1-yl)benzene” is a chemical compound with the molecular formula C9H7Cl . It is also known as 1-Phenyl-3-chloro-1-propyn . The CAS number for this compound is 3355-31-5 .
Synthesis Analysis
The synthesis of “(3-Chloroprop-1-yn-1-yl)benzene” involves several steps. In one example, Sodium hydride and N,N-dimethylformamide were cooled to 0 C. with stirring under a nitrogen atmosphere. A solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine was added, and the mixture stirred for 1 hour. 3-Phenylpropargyl chloride was added, and the mixture was heated to reflux for 24 hours .Molecular Structure Analysis
The molecular structure of “(3-Chloroprop-1-yn-1-yl)benzene” consists of a benzene ring attached to a 3-chloroprop-1-yn-1-yl group . The compound has a molecular weight of 150.61 .Physical And Chemical Properties Analysis
“(3-Chloroprop-1-yn-1-yl)benzene” has a density of 1.095 g/mL at 25 °C, a boiling point of 102-104 °C, and a flashing point of 104 ºC . It is soluble in organic solvents but insoluble in water .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Polymerization Studies : Studies have shown the use of functionally substituted chloropropanes in polymerization reactions. For instance, 1-X-2-chloropropanes react with benzene catalyzed by AlCl3, producing various products like n-propylbenzene and diphenylpropanes (Matsuda & Shinohara, 1978).
- Radical Polymerization : Research indicates the possibility of radical polymerization of cyclic monomers, including 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, leading to crosslinked polymers (Moszner et al., 1999).
Molecular and Crystal Structure Analysis
- X-ray Analysis of Sulfones : A green approach for synthesizing 2-chloroprop-2-en-1-yl sulfones, including structural determination through X-ray analysis, was proposed (Nikonova et al., 2019).
- Charge-Transfer Complexes : Studies on 1,6-diaminopyrene and p-chloranil in benzene solutions have revealed insights into the formation of charge-transfer complex crystals, exhibiting unique electrical properties (Goto et al., 1996).
Supramolecular Chemistry
- Molecular Recognition : Research has demonstrated the use of chloropropane derivatives in supramolecular chemistry, particularly in molecular recognition and encapsulation processes (Songkram et al., 2010).
Electrophilic Reactions
- Trifluoromethylation of Aromatic Compounds : A study has shown that methyltrioxorhenium catalyzes the electrophilic trifluoromethylation of various aromatic compounds, including benzene, using hypervalent iodine reagents (Mejía & Togni, 2012).
Magnetic Properties and Catalysis
- Magnetic Property Analysis : Investigations into the magnetic properties of 1,3-bis{2-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)imidazol-1-yl}benzene have been conducted, revealing insights into antiferromagnetic interactions (Akabane et al., 1997).
- Catalytic Activity in Hydrosilylation of Alkynes : A bis(N-heterocyclic carbene) and its di-Rh complex have shown catalytic activity in the intermolecular hydrosilylation of alkynes (Andavan et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloroprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSZEZJKSUNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955184 | |
| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloroprop-1-yn-1-yl)benzene | |
CAS RN |
3355-31-5 | |
| Record name | 3355-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

